Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-
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Overview
Description
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is a chemical compound with the molecular formula C11H12F2O3S. This compound is characterized by the presence of a benzaldehyde core substituted with a 2,2-difluoroethylthio group and two methoxy groups at the 2 and 5 positions. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- can be achieved through a multi-step process. One common method involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction typically proceeds under mild conditions and allows for the selective introduction of the 2,2-difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxybenzoic acid
Reduction: 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity and specificity for target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2-methoxy-
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-3,5-dimethoxy-
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,6-dimethoxy-
Uniqueness
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is unique due to the specific positioning of the methoxy groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. The presence of the 2,2-difluoroethylthio group further distinguishes it from other benzaldehyde derivatives, potentially enhancing its lipophilicity and metabolic stability .
Properties
CAS No. |
648956-98-3 |
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Molecular Formula |
C11H12F2O3S |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-(2,2-difluoroethylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H12F2O3S/c1-15-8-4-10(17-6-11(12)13)9(16-2)3-7(8)5-14/h3-5,11H,6H2,1-2H3 |
InChI Key |
QFYGPAAEPVKRMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC(F)F |
Origin of Product |
United States |
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